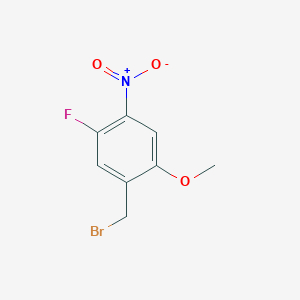
2-(Bromomethyl)-4-fluoro-5-nitroanisole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Bromomethyl)-4-fluoro-5-nitroanisole is an organic compound that features a bromomethyl group, a fluoro group, and a nitro group attached to an anisole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-4-fluoro-5-nitroanisole typically involves multiple steps. One common method starts with the nitration of 4-fluoroanisole to introduce the nitro group. This is followed by bromination to add the bromomethyl group. The reaction conditions often involve the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under light or heat .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .
化学反应分析
Types of Reactions
2-(Bromomethyl)-4-fluoro-5-nitroanisole can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Major Products
Nucleophilic Substitution: Products include azides or thiocyanates.
Reduction: The major product is the corresponding amine.
Oxidation: The major product is the corresponding carboxylic acid.
科学研究应用
2-(Bromomethyl)-4-fluoro-5-nitroanisole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive bromomethyl group.
Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(Bromomethyl)-4-fluoro-5-nitroanisole involves its ability to act as an electrophile due to the presence of the bromomethyl group. This allows it to react with nucleophiles in biological systems, potentially modifying proteins or other biomolecules. The nitro group can also participate in redox reactions, influencing cellular oxidative stress pathways .
相似化合物的比较
Similar Compounds
- 2-(Bromomethyl)-4-fluoroanisole
- 2-(Bromomethyl)-5-nitroanisole
- 4-Fluoro-5-nitroanisole
Uniqueness
2-(Bromomethyl)-4-fluoro-5-nitroanisole is unique due to the combination of its functional groups, which confer distinct reactivity patterns. The presence of both a bromomethyl and a nitro group allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis .
生物活性
2-(Bromomethyl)-4-fluoro-5-nitroanisole, identified by its CAS number 2006278-10-8, is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including relevant case studies and research findings.
| Property | Value |
|---|---|
| Molecular Formula | C8H7BrFNO3 |
| Molecular Weight | 264.05 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
The biological activity of this compound is primarily linked to its structural characteristics, particularly the presence of the bromomethyl and nitro groups. These functional groups can influence various biochemical pathways, potentially leading to:
- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains, suggesting possible antimicrobial properties for this compound.
- Antitumor Effects : The nitro group is often associated with compounds that exhibit anticancer properties, as it can participate in redox reactions leading to the generation of reactive oxygen species (ROS) which can induce apoptosis in cancer cells.
Case Studies and Research Findings
- Antimicrobial Activity : In a study examining the efficacy of various nitro-substituted compounds against bacterial pathogens, this compound demonstrated significant inhibitory effects on Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis and function.
- Cytotoxicity in Cancer Cells : Research investigating the cytotoxic effects of halogenated nitroanilines revealed that this compound induced cell death in several cancer cell lines through mechanisms involving ROS generation and subsequent DNA damage. This aligns with findings from other studies where similar compounds exhibited dose-dependent cytotoxicity.
- Neuroprotective Effects : Preliminary studies suggest that derivatives of this compound may possess neuroprotective properties, potentially through modulation of neurotransmitter levels and reduction of oxidative stress in neuronal cells.
Comparative Analysis with Related Compounds
To better understand the activity of this compound, a comparison with structurally related compounds is beneficial:
| Compound | Antimicrobial Activity | Cytotoxicity | Neuroprotective Effects |
|---|---|---|---|
| This compound | Moderate | High | Potentially present |
| 4-Fluoro-3-nitroaniline | High | Moderate | Absent |
| 3-Bromonitrobenzene | Low | High | Absent |
属性
CAS 编号 |
2006278-10-8 |
|---|---|
分子式 |
C8H7BrFNO3 |
分子量 |
264.05 g/mol |
IUPAC 名称 |
1-(bromomethyl)-5-fluoro-2-methoxy-4-nitrobenzene |
InChI |
InChI=1S/C8H7BrFNO3/c1-14-8-3-7(11(12)13)6(10)2-5(8)4-9/h2-3H,4H2,1H3 |
InChI 键 |
UCCGYQPNXXLGDK-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1CBr)F)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















